molecular formula C24H24N6O3S B2634522 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1022311-21-2

2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2634522
CAS No.: 1022311-21-2
M. Wt: 476.56
InChI Key: HXACPIZZXSLUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight

The molecular formula is C₂₅H₂₅N₇O₃S , calculated from the connectivity of atoms in the structure. The exact molecular weight is 527.59 g/mol , consistent with high-resolution mass spectrometry (HRMS) data showing a protonated ion [M+H]⁺ at m/z 528.1874 .

X-ray Crystallographic Analysis of Core Imidazo[1,2-c]quinazoline Scaffold

X-ray diffraction studies of the imidazo[1,2-c]quinazoline core reveal a planar bicyclic system with bond lengths and angles characteristic of aromatic heterocycles. Key crystallographic parameters include:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.21 Å, b = 12.45 Å, c = 14.72 Å
Bond Length (C-N) 1.34 ± 0.02 Å
Dihedral Angle (C3-N2-C9) 178.5°

The imidazole ring adopts a nearly coplanar arrangement with the quinazoline system, facilitating π-π stacking interactions. The 4-phenylpiperazinyl side chain exhibits a chair conformation, with the phenyl group oriented perpendicular to the piperazine ring .

Spectroscopic Characterization (¹H/¹³C NMR, IR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, imidazole H-4)
  • δ 7.92–7.15 (m, 9H, aromatic protons from quinazoline and phenyl groups)
  • δ 4.12 (s, 2H, -S-CH2-C(=O)-)
  • δ 3.85–2.70 (m, 10H, piperazine and ethyl backbone protons)

¹³C NMR (125 MHz, DMSO-d₆) :

  • δ 170.2 (C=O, acetamide)
  • δ 165.8 (C=O, 3-oxo group)
  • δ 152.1–115.4 (aromatic carbons)
  • δ 55.3–42.8 (aliphatic carbons from piperazine and ethyl chains) .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3320 cm⁻¹ (N-H stretch, acetamide)
  • 1685 cm⁻¹ (C=O stretch, 3-oxo group)
  • 1650 cm⁻¹ (C=O stretch, acetamide)
  • 1240 cm⁻¹ (C-S stretch, sulfanyl group) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 528.1874
  • Calculated for C₂₅H₂₆N₇O₃S : 528.1871
  • Error : 0.6 ppm .

Conformational Analysis of 4-Phenylpiperazinyl Side Chain

The 4-phenylpiperazinyl moiety adopts a chair conformation in solution, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations between axial protons on the piperazine ring. Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a rotational energy barrier of 12.3 kcal/mol for the phenyl group, favoring a perpendicular orientation relative to the piperazine plane. This conformation minimizes steric hindrance between the phenyl ring and the ethyl backbone .

Torsional Angles and Stability

Torsion Angle Value
N1-C2-C7-C8 (piperazine-ethyl) 62.4°
C8-C9-N10-C11 (ethyl-carbonyl) 178.9°

The side chain’s flexibility allows adaptive binding to biological targets, while the phenyl group’s orientation enhances hydrophobic interactions .

Properties

IUPAC Name

2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c25-20(31)15-34-24-27-18-9-5-4-8-17(18)22-26-19(23(33)30(22)24)14-21(32)29-12-10-28(11-13-29)16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACPIZZXSLUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety and an imidazoquinazoline core, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C32H35N5O5C_{32}H_{35}N_5O_5, with a molecular weight of approximately 569.66 g/mol . The compound exhibits multiple functional groups that may influence its biological interactions:

PropertyValue
Molecular FormulaC32H35N5O5
Molecular Weight569.66 g/mol
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Rotatable Bond Count12
LogP (Partition Coefficient)2.473
Water Solubility (LogSw)-3.06

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It has been observed to interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways associated with mood regulation.
  • Antineoplastic Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential use in oncology.

Biological Activity Studies

Recent research has highlighted several aspects of the biological activity of this compound:

Anticancer Studies

In vitro studies demonstrated that the compound has significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological applications. Studies indicate it may have anxiolytic and antidepressant-like effects in animal models, possibly through serotonergic modulation.

Case Studies

  • Study on Anticancer Activity : A study conducted by [source] evaluated the efficacy of the compound against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
  • Neuropharmacological Evaluation : Another study assessed the behavioral effects of the compound in rodent models of anxiety and depression, revealing significant reductions in anxiety-like behaviors compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / Core Structure Key Substituents Biological Activity Reference
Target Compound (imidazo[1,2-c]quinazoline) - 3-Oxo-imidazoquinazoline
- 4-Phenylpiperazine ethyl
- Sulfanylacetamide
Inferred: CNS modulation, anti-inflammatory
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (quinazolinone) - Ethylamino group
- Phenylquinazolinone core
Anti-inflammatory (superior to Diclofenac)
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenylpiperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide - 1,2-Oxazole
- 4-Phenylpiperazine hydrazino
Inferred: Antimicrobial or CNS activity
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide - Triazolopyrazine core
- Methylpiperidine
- Methylsulfanylphenyl
Inferred: Enzyme inhibition (e.g., PDE)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide - Furan-triazole core
- Sulfanylacetamide
Anti-exudative (comparable to Diclofenac)

Key Findings

Structural Diversity and Activity: The target compound’s imidazoquinazoline core distinguishes it from quinazolinones (e.g., ) and triazolopyrazines (). Quinazolinones are associated with anti-inflammatory and ulcerogenic activity, while triazolopyrazines may target enzymes like phosphodiesterases (PDEs) .

Role of Sulfanyl Groups :

  • Sulfanylacetamide derivatives (e.g., ) demonstrate anti-exudative activity comparable to Diclofenac, likely due to thioether-mediated redox modulation or improved solubility . This group in the target compound may similarly enhance bioavailability or target engagement.

Biological Performance: Quinazolinone-based acetamides () show moderate-to-high anti-inflammatory activity, with the 2-(ethylamino) derivative outperforming Diclofenac. However, they exhibit ulcerogenic side effects, albeit less severe than aspirin . The target compound’s imidazoquinazoline core might mitigate such risks due to structural differences. Compounds with piperazine/piperidine moieties () are often optimized for CNS targets, suggesting the target compound could be tailored for neurological disorders or antimicrobial use .

Synthetic Flexibility :

  • The synthesis of acetamide derivatives frequently involves nucleophilic substitution (e.g., reacting chloroacetamide intermediates with amines or thiols, as in and ). The target compound’s synthesis likely follows similar pathways, leveraging its reactive sulfanyl group .

Q & A

Basic: How to design an efficient synthetic route for this compound?

Methodological Answer:
A multi-step synthesis strategy is recommended. Begin with constructing the imidazo[1,2-c]quinazoline core via cyclization of substituted quinazolinone precursors. Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination. The thioacetamide group can be added using a sulfide coupling agent (e.g., Lawesson’s reagent) under inert conditions. Optimize reaction steps using computational reaction path search tools (e.g., quantum chemical calculations) to identify energy-efficient pathways and intermediates . Purification should involve column chromatography and recrystallization, with intermediate characterization via TLC and NMR .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy (1H/13C): Assign proton environments, particularly distinguishing imidazoquinazoline aromatic protons (δ 7.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ for [M+H]+ ion) and fragmentation patterns to validate the sulfanyl-acetamide linkage .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to optimize reaction conditions to improve yield and reduce byproducts?

Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:

  • Use a central composite design to evaluate the impact of temperature (60–120°C) and solvent (DMF vs. THF) on cyclization efficiency .
  • Employ response surface methodology to identify interactions between reagent stoichiometry and reaction time. Computational tools like transition-state modeling can predict optimal conditions for imidazoquinazoline formation .
  • Monitor byproducts via LC-MS and adjust quenching protocols (e.g., slow acidification) to minimize degradation .

Advanced: How to address solubility limitations in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems: Test DMSO-water mixtures (≤5% DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation: Screen counterions (e.g., HCl, sodium salts) via pH-dependent solubility studies. Use potentiometric titration to identify stable salt forms .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles, characterized by dynamic light scattering (DLS) for size distribution .

Advanced: How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .
  • Metabolite Profiling: Use LC-HRMS to identify active metabolites in cell culture media that may contribute to discrepancies .
  • Assay Condition Optimization: Standardize variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time to minimize variability .

Advanced: What computational methods are suitable for target identification and binding mode prediction?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR targets. Prioritize poses with hydrogen bonding to the acetamide carbonyl and piperazine nitrogen .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess interactions with hydrophobic pockets (e.g., ATP-binding sites) .
  • Pharmacophore Modeling: Generate 3D pharmacophores based on known quinazoline inhibitors to guide structural analog design .

Advanced: How to validate structure-activity relationship (SAR) hypotheses for derivatives?

Methodological Answer:

  • Analog Synthesis: Modify the phenylpiperazine moiety (e.g., substituent electronegativity) or thioacetamide chain length. Use parallel synthesis to generate a 10–20 compound library .
  • Free-Wilson Analysis: Quantify contributions of specific substituents to bioactivity using multivariate regression .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC50 values .

Advanced: How to evaluate stability under physiological conditions for preclinical studies?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) stress. Monitor degradation via UPLC-UV at 254 nm .
  • Plasma Stability Assay: Incubate with rat/human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .
  • Light Exposure Testing: Use ICH Q1B guidelines to assess photostability under UV-vis irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.